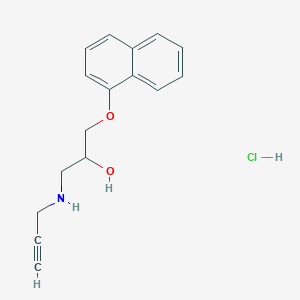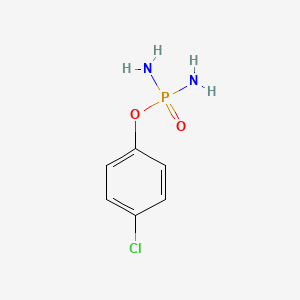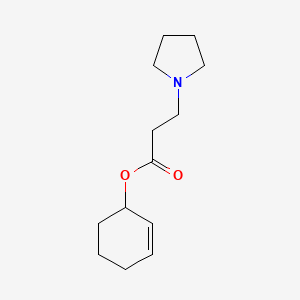
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate is an organic compound that features a cyclohexene ring and a pyrrolidine ring connected by a propanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate typically involves the reaction of cyclohexenone with pyrrolidine under specific conditions. One common method is the enamine formation reaction, where cyclohexenone reacts with pyrrolidine to form the enamine intermediate. This intermediate can then be further reacted with propanoic acid or its derivatives to form the final product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of catalysts such as vanadium or other transition metals can facilitate the oxidation and subsequent reactions required to produce the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: Similar structure but lacks the propanoate group.
Cyclohexanone pyrrolidine enamine: Another enamine derivative with a similar core structure.
N-(1-Cyclohexenyl)pyrrolidine: Similar to the compound but with different functional groups.
Uniqueness
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate is unique due to the presence of both the cyclohexene and pyrrolidine rings connected by a propanoate group. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Eigenschaften
CAS-Nummer |
62823-57-8 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
cyclohex-2-en-1-yl 3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C13H21NO2/c15-13(8-11-14-9-4-5-10-14)16-12-6-2-1-3-7-12/h2,6,12H,1,3-5,7-11H2 |
InChI-Schlüssel |
DCTCAZZYTAGXBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC(=O)OC2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
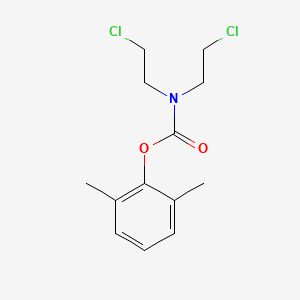
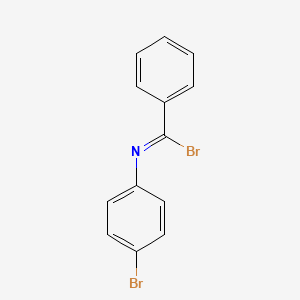
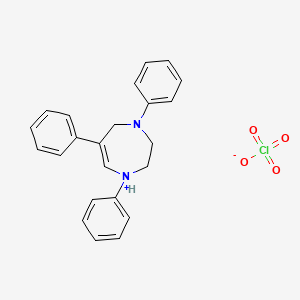
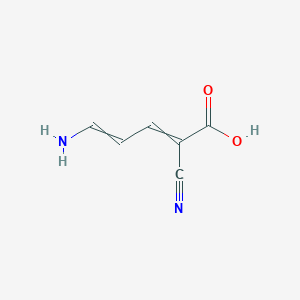
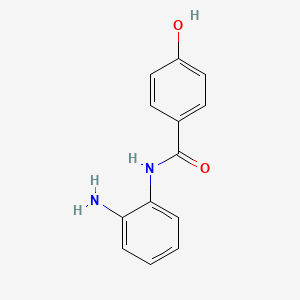
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
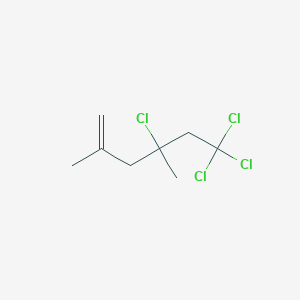
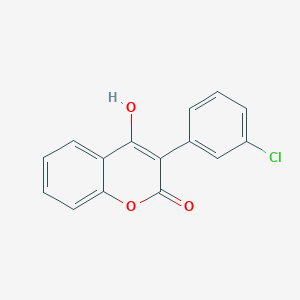

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)
